az12253801

IGF-1R Kinase Inhibition Cancer Biology

Select AZ12253801 for its uniquely defined, ∼10-fold selectivity over the insulin receptor (IR), a critical advantage over more equipotent pan-kinase inhibitors. This profile enables balanced dual IGF-1R/IR inhibition, proven to more effectively block Akt signaling than combined selective antibodies[reference:0]. It is validated for in vivo combination therapy at 12.5 mg/kg, demonstrating a 5.3-fold reduction in adenoma volume[reference:1]. Supported by quantitative radiosensitization data (SF50 102 nM). Choose AZ12253801 for interpretable, reproducible results in cancer signaling, DNA repair, and resistance studies.

Molecular Formula C21H22N8O
Molecular Weight 402.5 g/mol
CAS No. 851432-37-6
Cat. No. B1665891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaz12253801
CAS851432-37-6
SynonymsAZ 12253801
AZ-12253801
AZ12253801
Molecular FormulaC21H22N8O
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCCC3C4=CC(=NO4)C5=CC=CC=N5
InChIInChI=1S/C21H22N8O/c1-13-10-19(24-20-11-14(2)26-27-20)25-21(23-13)29-9-5-7-17(29)18-12-16(28-30-18)15-6-3-4-8-22-15/h3-4,6,8,10-12,17H,5,7,9H2,1-2H3,(H2,23,24,25,26,27)/t17-/m0/s1
InChIKeyKHGNDLZELXNRQC-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ12253801 (CAS 851432-37-6): ATP-Competitive IGF-1R Tyrosine Kinase Inhibitor for Cancer Research


AZ12253801 is an ATP-competitive inhibitor of the type 1 insulin-like growth factor receptor (IGF-1R) tyrosine kinase, with a molecular formula of C21H22N8O and a molecular weight of 402.45 g/mol [1]. It is primarily utilized in preclinical oncology research to investigate the role of IGF-1R signaling in tumor cell proliferation, survival, and therapeutic resistance. AZ12253801 exhibits ~10-fold selectivity for IGF-1R over the insulin receptor (IR) and suppresses IGF-1R-driven proliferation of 3T3 mouse fibroblasts transfected with human IGF-1R with an IC50 of 17 nmol/L . The compound has demonstrated anti-tumor activity in various in vitro and in vivo cancer models and is frequently employed in studies exploring combination therapy strategies and mechanisms of resistance to targeted agents [2].

AZ12253801 (CAS 851432-37-6): Why IGF-1R Inhibitor Substitution Can Compromise Experimental Outcomes


IGF-1R inhibitors are not functionally interchangeable due to significant variations in their potency, selectivity profiles, and dual inhibition of the insulin receptor (IR). Substituting AZ12253801 with a different IGF-1R inhibitor can fundamentally alter experimental outcomes because co-inhibition of IR by small molecule IGF-1R kinase inhibitors has been shown to enhance anti-proliferative effects compared to selective IGF-1R antibodies or inhibitors with divergent IR activity [1]. For instance, studies in non-small cell lung cancer (NSCLC) models demonstrate that dual IGF-1R/IR inhibition by AZ12253801 more effectively blocks Akt phosphorylation and cell proliferation than combined selective IGF-1R and IR antibodies, underscoring that unencumbered IR signaling can sustain tumor cell growth when IGF-1R alone is inhibited [2]. Therefore, the specific potency and selectivity profile of AZ12253801—characterized by an IGF-1R IC50 of 17 nM and ~10-fold selectivity over IR—directly impacts the interpretation of signaling pathway studies, drug combination experiments, and in vivo efficacy readouts, making direct substitution with analogs scientifically unsound without rigorous re-validation .

AZ12253801 (CAS 851432-37-6): Quantitative Evidence for Differentiated Selection vs. IGF-1R Inhibitor Comparators


AZ12253801 IGF-1R Potency Comparison: IC50 17 nM vs. GSK1904529A, OSI-906, BMS-536924, NVP-ADW742

AZ12253801 exhibits an IGF-1R IC50 of 17 nmol/L in a cellular proliferation assay using 3T3 mouse fibroblasts transfected with human IGF-1R, demonstrating greater potency than several widely used IGF-1R inhibitors . This IC50 value is 1.6-fold lower (more potent) than GSK1904529A (IC50 27 nM), 2.1-fold lower than OSI-906 (linsitinib, IC50 35 nM), 5.9-fold lower than BMS-536924 (IC50 100 nM), and 10-fold lower than NVP-ADW742 (IC50 0.17 μM/170 nM) when comparing cell-based or cell-free kinase assays for these comparators .

IGF-1R Kinase Inhibition Cancer Biology

AZ12253801 Insulin Receptor Selectivity Profile: ~10-fold IGF-1R Selectivity vs. Dual Inhibitors GSK1904529A, OSI-906, BMS-536924

AZ12253801 demonstrates ~10-fold selectivity for IGF-1R over the insulin receptor (IR), contrasting sharply with comparator compounds that exhibit equipotent or preferential IR inhibition . GSK1904529A is essentially equipotent (IGF-1R IC50 27 nM, IR IC50 25 nM; ratio ~0.9), OSI-906 shows modest IR selectivity (IGF-1R 35 nM, IR 75 nM; ratio ~2.1), BMS-536924 is also near-equipotent (IGF-1R 100 nM, IR 73 nM; ratio ~1.4), and NVP-ADW742 exhibits >16-fold IR selectivity (IGF-1R 170 nM, IR 2.8 μM) .

IGF-1R Insulin Receptor Kinase Selectivity Metabolic Signaling

AZ12253801 Kinase Selectivity vs. EGFR: 26-fold Window Informs Off-Target Mitigation in EGFR-Co-Expressing Models

AZ12253801 demonstrates a 26-fold selectivity window against epidermal growth factor receptor (EGFR), with an IC50 of 440 nmol/L for inhibiting EGFR-driven cell proliferation compared to 17 nmol/L for IGF-1R-driven proliferation in 3T3 mouse fibroblasts transfected with human receptors . This selectivity is favorable compared to earlier generation IGF-1R inhibitors, though direct head-to-head comparative EGFR selectivity data for analogs in the same assay format are not publicly available, limiting the strength of cross-compound inference .

IGF-1R EGFR Kinase Selectivity Off-Target Effects

AZ12253801 In Vivo Efficacy: Combination with Gefitinib Reduces Intestinal Adenoma Volume 5.3-fold vs. AZ12253801 Monotherapy in Apc(min/+) Mice

In the Apc(min/+) mouse model of intestinal tumorigenesis, chronic administration of AZ12253801 (12.5 mg/kg o.d.) as monotherapy suppressed small intestinal adenoma development, resulting in a median adenoma volume of 248 mm³ at day 200 [1]. Combined dosing with the EGFR inhibitor gefitinib (75 mg/kg o.d.) plus AZ12253801 significantly enhanced anti-tumor efficacy, reducing median adenoma volume to 47 mm³—a 5.3-fold reduction compared to AZ12253801 monotherapy (p=0.0003) and a 2.6-fold reduction compared to gefitinib monotherapy (123 mm³, p=0.0042) [2]. This demonstrates that AZ12253801 contributes meaningfully to combination regimens and that its in vivo activity is well-characterized at defined doses.

In Vivo Efficacy Combination Therapy EGFR Colorectal Cancer

AZ12253801 Radiosensitization: IGF-1R-Specific Enhancement of Radiation Sensitivity in Prostate Cancer Cells (DU145 SF50 102 nM vs. RAD51-Depleted SF50 45-50 nM)

AZ12253801 radiosensitizes prostate cancer cells in an IGF-1R-dependent manner, with SF50 (concentration reducing survival fraction by 50% under radiation) values of 102 nM in control DU145 cells compared to 45-50 nM in cells depleted of the DNA repair protein RAD51, representing a 2.0- to 2.3-fold sensitization [1]. The radiosensitization effect is specific to IGF-1R-expressing cells; AZ12253801 does not radiosensitize isogenic IGF-1R-null murine fibroblasts, confirming target specificity [2]. In contrast, AZ12253801 did not further enhance radiosensitivity in DNA-PK-inhibited DU145 cells, indicating that IGF-1R functions in the same DNA repair pathway as DNA-PK [3].

Radiosensitization DNA Damage Repair Prostate Cancer IGF-1R

AZ12253801 (CAS 851432-37-6): Validated Research Applications Based on Quantitative Evidence


IGF-1R/IR Signaling Dissection in NSCLC and Prostate Cancer Cell Lines

Researchers investigating the relative contributions of IGF-1R and IR to cancer cell proliferation and survival should select AZ12253801 due to its ~10-fold selectivity for IGF-1R over IR, a profile that enables balanced dual inhibition without the equipotent IR suppression of compounds like GSK1904529A (IGF-1R/IR ratio 0.9) or the weaker absolute potency of NVP-ADW742 (IGF-1R IC50 170 nM) [1]. In Hcc193 NSCLC cells, AZ12253801 (25 nM and above) reduced Akt phosphorylation below basal levels, and 75% inhibition of proliferation was achieved, surpassing the combined effect of selective IGF-1R and IR antibodies [2]. This makes AZ12253801 the preferred small molecule probe for studies requiring defined IGF-1R/IR co-inhibition with interpretable selectivity [3].

In Vivo Colorectal Cancer Models Exploring EGFR/IGF-1R Combination Therapy

For in vivo studies of combination therapy in colorectal cancer, AZ12253801 is validated at 12.5 mg/kg o.d. in the Apc(min/+) mouse model, where combination with gefitinib (75 mg/kg) reduced median intestinal adenoma volume 5.3-fold compared to AZ12253801 monotherapy (47 mm³ vs. 248 mm³, p=0.0003) [1]. This benchmark provides a reproducible in vivo efficacy reference that is not available for most IGF-1R inhibitor comparators in this disease model. Procurement of AZ12253801 for such studies is justified by the existence of peer-reviewed, quantitative in vivo efficacy data that informs dosing, combination partner selection, and expected effect magnitude [2].

Radiation Oncology Research Examining IGF-1R-Mediated DNA Repair Modulation

AZ12253801 is the compound of choice for studies investigating IGF-1R's role in DNA double-strand break repair and radiosensitization, based on direct evidence of target-specific radiosensitization (SF50 102 nM in DU145 cells, reduced to 45-50 nM upon RAD51 depletion) and the demonstration that AZ12253801 does not radiosensitize IGF-1R-null cells or DNA-PK-inhibited cells [1][2]. This defined epistatic relationship with DNA-PK places IGF-1R in the same DNA repair pathway, a mechanistic insight that can be leveraged to design synthetic lethality studies. The availability of quantitative SF50 and GI50 values (e.g., GI50 122 nM in DU145 controls, 55-65 nM in RAD51-depleted cells) enables researchers to select appropriate AZ12253801 concentrations for radiation combination experiments without extensive pilot dose-ranging [3].

Kinase Selectivity Profiling and Off-Target Mitigation in EGFR-Co-Expressing Tumor Models

When studying IGF-1R signaling in cellular contexts that co-express EGFR (e.g., certain NSCLC, breast, and colorectal cancer lines), AZ12253801's 26-fold selectivity window over EGFR (IGF-1R IC50 17 nM vs. EGFR IC50 440 nM) allows researchers to select a working concentration range (≤100 nM) where IGF-1R-mediated effects can be attributed with high confidence, minimizing confounding EGFR cross-inhibition [1]. In contrast, compounds with poorly defined EGFR selectivity may introduce off-target effects that obscure interpretation. This defined selectivity window is particularly valuable for experiments employing phospho-Akt or phospho-ERK readouts, where EGFR and IGF-1R signaling converge [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for az12253801

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.